molecular formula C18H16Cl2N2S B7756827 MFCD02328731

MFCD02328731

Cat. No.: B7756827
M. Wt: 363.3 g/mol
InChI Key: YOPXICSXQLQMBP-UHFFFAOYSA-N
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Description

However, based on analogous compounds discussed in the literature (e.g., boronic acid derivatives and halogenated aromatic compounds), it is inferred to belong to a class of organoboron or halogenated aromatic compounds commonly used in catalysis, pharmaceuticals, or material science . Such compounds often exhibit unique reactivity due to their electron-deficient aromatic rings or boronic acid groups, enabling applications in Suzuki-Miyaura cross-coupling reactions or as enzyme inhibitors .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2S/c1-11-14-4-2-3-5-15(14)16(9-21)18(22-11)23-10-12-6-7-13(19)8-17(12)20/h6-8H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPXICSXQLQMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)SCC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD02328731 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD02328731 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

MFCD02328731 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in biochemical assays and studies to understand biological processes and interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD02328731 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Compound 1: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • High GI absorption, BBB permeability, and log Po/w (XLOGP3: 2.15) .
    • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions .
    • Applications: Intermediate in palladium-catalyzed cross-coupling reactions .

Compound 2: 2-Bromo-5-chlorobenzoic acid (CAS 1761-61-1, MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrClO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Moderate solubility (0.687 mg/mL) and log S (ESOL: -2.47) .
    • Hazard profile: H302 (harmful if swallowed) .
    • Applications: Pharmaceutical intermediate and corrosion inhibitor .

Compound 3: Benzene derivative with BNO₂ substitution (CAS 329214-79-1, MDL: MFCD03084758)

  • Molecular Formula: C₁₁H₁₆BNO₂
  • Molecular Weight : 205.06 g/mol
  • Key Properties: Bioavailability score: 0.55; CYP non-inhibitor . Synthetic accessibility score: 2.07 (indicating moderate synthesis complexity) .

Comparative Data Table

Property This compound (Inferred) Compound 1 Compound 2 Compound 3
Molecular Formula Not Available C₆H₅BBrClO₂ C₇H₅BrClO₂ C₁₁H₁₆BNO₂
Molecular Weight Not Available 235.27 g/mol 201.02 g/mol 205.06 g/mol
Log Po/w (XLOGP3) Not Available 2.15 - 1.64 (MLOGP)
Solubility (mg/mL) Not Available 0.24 0.687 0.24 (similar to Cpd 1)
BBB Permeability Not Available Yes No data No data
Synthetic Use Catalysis/Pharma Cross-coupling reactions Pharma intermediates Catalyst ligands

Structural and Functional Analysis

  • Structural Similarities: Compounds 1 and this compound likely share boronic acid groups, enabling catalytic applications. Compound 2 features halogen substituents (Br, Cl) on an aromatic ring, similar to inferred structural motifs in this compound .
  • Functional Differences: Compound 1 exhibits superior BBB permeability compared to Compound 2, which is more suited for industrial synthesis due to its simpler hazard profile .

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